![molecular formula C19H22F3N3O5 B2844218 1-[1-(3,4-二甲氧基苯甲酰)哌啶-4-基]-3-(2,2,2-三氟乙基)咪唑烷-2,4-二酮 CAS No. 2097924-59-7](/img/structure/B2844218.png)
1-[1-(3,4-二甲氧基苯甲酰)哌啶-4-基]-3-(2,2,2-三氟乙基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperidin-4-yl group, a trifluoroethyl group, and an imidazolidine-2,4-dione group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidin-4-yl group is a six-membered ring containing one nitrogen atom, the trifluoroethyl group contains a carbon chain with three fluorine atoms attached, and the imidazolidine-2,4-dione group is a five-membered ring containing two nitrogen atoms and two carbonyl groups .科学研究应用
NLRP3 Inhibition
The compound has garnered interest as a potential NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the immune response to various stimuli. By combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, researchers designed and synthesized a series of benzo[d]imidazole-2-one derivatives. Among these, compounds 9, 13, and 18 demonstrated promising NLRP3 inhibitory activity. They concentration-dependently inhibited IL-1β release in LPS/ATP-stimulated human macrophages .
Pyroptosis Modulation
Pyroptosis, a form of programmed cell death, is associated with inflammation. The compound was found to prevent approximately 35% of pyroptotic cell death. Derivatives conjugated with 2-chlorophenylacetamide showed this ability, reducing IL-1β levels by approximately 18–21% .
ATPase Activity Reduction
The selected compounds were evaluated for their impact on the ATPase activity of human recombinant NLRP3. This activity reduction is crucial for modulating NLRP3 function and mitigating inflammatory responses .
Computational Insights
Computational simulations aided in building the first complete model of the NLRP3 inactive state. These simulations also identified possible binding sites for the tested compounds. Understanding the protein-ligand interactions sheds light on the mechanism underlying their activity .
作用机制
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR; it is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC) and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. It was identified as a NLRP3 binder through a pharmacophore-hybridization strategy . The compound’s interaction with the NLRP3 inflammasome reduces the ATPase activity of human recombinant NLRP3 .
Biochemical Pathways
The compound affects the NLRP3-dependent pyroptosis and IL-1β release pathways. Pyroptosis is a form of programmed cell death, and IL-1β is a pro-inflammatory cytokine. Inhibition of these pathways by the compound can prevent about 35% of pyroptotic cell death and decrease IL-1β by approximately 18–21% .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This results in a decrease in inflammation and cell death.
未来方向
属性
IUPAC Name |
1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O5/c1-29-14-4-3-12(9-15(14)30-2)17(27)23-7-5-13(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,13H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGMNOXIUHWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。